Pomhex

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

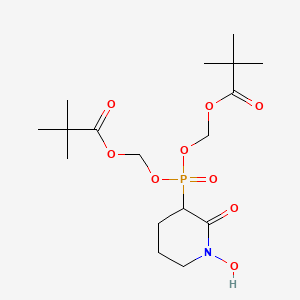

[2,2-dimethylpropanoyloxymethoxy-(1-hydroxy-2-oxopiperidin-3-yl)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30NO9P/c1-16(2,3)14(20)24-10-26-28(23,12-8-7-9-18(22)13(12)19)27-11-25-15(21)17(4,5)6/h12,22H,7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFIFFUSHZDTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(C1CCCN(C1=O)O)OCOC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Investigating the Discovery and Development of Pomhex: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a hypothetical case study for a fictional compound, "Pomhex," to demonstrate the structuring of a technical whitepaper. All data, pathways, and experimental details are illustrative.

Introduction

This compound (laboratory designation: C22H25N5O4) is a novel, orally bioavailable small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1), a serine/threonine kinase implicated in the pathogenesis of certain subtypes of non-small cell lung cancer (NSCLC). TPK1 is a critical downstream effector of the KRAS signaling pathway, and its aberrant activation has been correlated with poor prognosis and resistance to standard therapies. This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound.

Discovery and Lead Optimization

This compound was identified through a high-throughput screening campaign of over 500,000 compounds from a proprietary chemical library. The initial hit demonstrated modest TPK1 inhibitory activity (IC50 of 2.5 µM). A subsequent structure-activity relationship (SAR) study was conducted, leading to the synthesis of over 200 analogs. This compound emerged as the lead candidate due to its superior potency, selectivity, and favorable pharmacokinetic profile.

Quantitative Data Summary

The preclinical data for this compound are summarized in the following tables.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) |

| TPK1 | 2.1 |

| TPK2 | 158 |

| PI3Kα | > 10,000 |

| AKT1 | > 10,000 |

| MEK1 | 8,750 |

Table 2: In Vitro Cell Line Proliferation Assay

| Cell Line | Cancer Type | TPK1 Status | IC50 (nM) |

| A549 | NSCLC | Overexpressed | 8.5 |

| H460 | NSCLC | Overexpressed | 12.1 |

| Calu-1 | NSCLC | Normal | > 5,000 |

| MCF-7 | Breast | Normal | > 10,000 |

Table 3: Preclinical Pharmacokinetics in Murine Model

| Parameter | Value |

| Bioavailability (Oral) | 45% |

| Tmax (Oral, 10 mg/kg) | 1.5 hours |

| Cmax (Oral, 10 mg/kg) | 1.2 µM |

| Half-life (t1/2) | 6.8 hours |

| Plasma Protein Binding | 92% |

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the IC50 values of this compound against a panel of kinases. The assay buffer contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Recombinant kinase, a biotinylated peptide substrate, and ATP (at the Km concentration for each kinase) were incubated with varying concentrations of this compound for 60 minutes at room temperature. The reaction was stopped by the addition of a solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-streptavidin. After a further 60-minute incubation, the TR-FRET signal was read on an appropriate plate reader.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a standard MTS assay. Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with a 10-point, 3-fold serial dilution of this compound for 72 hours. Following the incubation period, CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well, and the plates were incubated for an additional 2 hours at 37°C. The absorbance at 490 nm was measured using a microplate reader.

Murine Xenograft Model

All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 A549 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into two groups: vehicle control (0.5% methylcellulose) and this compound (10 mg/kg). The respective treatments were administered orally once daily. Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2.

Visualizations

Signaling Pathway of TPK1

Caption: The TPK1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for the preclinical evaluation of this compound in a murine xenograft model.

Preclinical Go/No-Go Decision Framework

Pomhex: A Targeted Therapeutic Strategy for ENO1-Deficient Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The metabolic reprogramming of cancer cells, particularly their reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling therapeutic target.[1] Enolase 1 (ENO1), a key glycolytic enzyme, is frequently overexpressed in various cancers and plays a crucial role in tumor progression.[2][3] This whitepaper delves into the mechanism of action and therapeutic potential of Pomhex, a novel small-molecule inhibitor, in the context of cancers harboring a specific genetic vulnerability: the homozygous deletion of the ENO1 gene. This targeted approach, known as collateral lethality, offers a promising avenue for precision oncology.[4]

The Principle of Collateral Lethality in ENO1-Deficient Cancers

Many cancers, including glioblastoma, exhibit a homozygous deletion of the ENO1 gene, often as a bystander event due to its proximity to a tumor suppressor gene on chromosome 1p36.[5] Normal cells have two redundant genes for the enolase enzyme, ENO1 and ENO2, which encode for slightly different but functionally overlapping proteins.[4] However, cancer cells with a homozygous deletion of ENO1 become entirely dependent on the ENO2 isoform to sustain glycolysis and support their rapid proliferation.[4][6] This genetic alteration creates a synthetic lethal relationship, where the inhibition of ENO2 is selectively toxic to ENO1-deficient cancer cells while sparing normal tissues that retain functional ENO1.[4][5]

This compound: A Prodrug Targeting ENO2

This compound is a cell-permeable prodrug of HEX, a potent and selective inhibitor of the ENO2 enzyme.[4][7] this compound itself is biologically inactive but is metabolized into the active compound HEX within the cell.[6][7] This conversion is facilitated by intracellular esterases.[5] The design of this compound as a prodrug enhances its cellular uptake, leading to greater potency compared to its active counterpart, HEX.[5]

References

- 1. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]

- 7. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Pomhex: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomhex is a novel, investigational small molecule designed as a targeted therapy for cancers with a specific genetic vulnerability. It operates on the principle of "collateral lethality," a precision oncology strategy that exploits the co-deletion of essential genes alongside tumor suppressor genes. This compound is a cell-permeable prodrug of the active compound HEX, a potent inhibitor of the glycolytic enzyme enolase 2 (ENO2). This guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a racemic mixture that is chemically classified as a bis-pivaloyloxymethyl (POM) ester prodrug of a phosphonate-containing inhibitor.[1] This structural modification enhances its cell permeability compared to its active, anionic form, HEX.[1]

Chemical Name (IUPAC): (((1-hydroxy-2-oxopiperidin-3-yl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)[2]

SMILES Code: O=P(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)C1CCCN(O)C1=O[2]

CAS Number: 2004714-34-3[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C17H30NO9P | [2] |

| Molecular Weight | 423.40 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Aqueous Stability | Poor | [1] |

| Plasma Stability | Rapidly hydrolyzed in mouse plasma | [1] |

Mechanism of Action

Bioactivation of this compound

This compound is a biologically inactive prodrug that requires intracellular enzymatic activation to exert its therapeutic effect. The bioactivation process is a two-step hydrolysis cascade, as depicted in the diagram below.

Caption: Intracellular bioactivation of this compound.

Initially, one of the pivaloyloxymethyl (POM) groups is cleaved by intracellular carboxylesterases, yielding the mono-POM ester intermediate, Hemithis compound.[1] Subsequently, the second POM group is removed by phosphodiesterases to release the active drug, HEX.[1]

Inhibition of Glycolysis and Collateral Lethality

The active form, HEX, is a potent inhibitor of the enolase enzyme, with a preference for the ENO2 isoform over ENO1.[1] Enolase is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).

The therapeutic strategy of this compound is based on the concept of collateral lethality.[3] In certain cancers, such as glioblastoma, the gene encoding for ENO1 is homozygously deleted along with a nearby tumor suppressor gene.[3] These cancer cells become solely reliant on the ENO2 isoform to maintain glycolytic flux and ATP production.[3] By selectively inhibiting ENO2, this compound disrupts glycolysis in these ENO1-deleted cancer cells, leading to energy stress, inhibition of cell proliferation, and ultimately, apoptosis.[1] Normal cells, which express both ENO1 and ENO2, are less affected by the inhibition of ENO2 alone, providing a therapeutic window.[3]

The inhibition of ENO2 by HEX leads to the accumulation of upstream glycolytic metabolites, such as 3-phosphoglycerate (3-PG) and glycerate, and the depletion of downstream metabolites, including lactate.[4] This disruption of glycolysis has been shown to have profound effects on the central carbon metabolism of cancer cells.[4]

Caption: this compound's impact on the glycolysis pathway.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective activity against cancer cell lines with homozygous deletion of the ENO1 gene. A summary of its in vitro activity is provided in Table 2.

| Cell Line | ENO1 Status | Compound | IC50 (nM) | Reference(s) |

| D423 | Deleted | This compound | ~30 | [1] |

| D423 | Deleted | Hemithis compound | Not Reported | [1] |

| D423 | Deleted | HEX | >1500 | [1] |

| D423 ENO1 | Rescued | This compound | >1500 | [1] |

| LN319 | Wild-Type | This compound | >1500 | [1] |

| Gli56 | Deleted | This compound | Potent activity | [1] |

In Vivo Efficacy

Preclinical studies in animal models have shown that this compound can effectively inhibit tumor growth and, in some cases, lead to complete tumor regression.[3] A summary of in vivo study parameters is presented in Table 3.

| Animal Model | Tumor Model | Treatment | Dosing | Outcome | Reference(s) |

| Nude Mice | Intracranial orthotopic ENO1-deleted tumors (D423 cells) | This compound | 10 mg/kg IV + 10 mg/kg IP, daily | Significant tumor growth inhibition, tumor regression, and long-term survival | [1] |

| Nude Mice | Intracranial orthotopic ENO1-deleted tumors (D423 cells) | HEX | 150 mg/kg IV + 150 mg/kg IP, daily | Significant tumor growth inhibition | [1] |

| Nude Mice | Intracranial orthotopic ENO1-deleted tumors (Gli56 cells) | HEX | Not specified | Near complete growth suppression and tumor regression | [1] |

Experimental Protocols

The following sections provide an overview of the experimental methodologies used in the preclinical evaluation of this compound, based on published literature. For complete, detailed protocols, it is recommended to consult the primary research articles and their supplementary information.

Chemical Synthesis of this compound

The synthesis of this compound involves the conversion of its active form, HEX, into the bis-POM prodrug. While a detailed, step-by-step protocol is not publicly available, the general synthetic strategy involves the reaction of a benzyl-protected phosphonic acid precursor with silver nitrate to form a silver salt.[3] This is followed by a reaction with iodomethyl pivalate in toluene to yield the benzyl-protected POM-adduct. The final step is a reductive hydrogenation to remove the benzyl-protecting group, affording this compound.[3] For more detailed information on the synthesis of related compounds and prodrug strategies, refer to Yan et al., 2020 in ACS Medicinal Chemistry Letters.[5]

Cell Viability Assays

The in vitro potency of this compound and its analogues is typically determined using cell viability assays. A general protocol is as follows:

-

Cell Plating: Cancer cells (e.g., D423 ENO1-deleted, D423 ENO1-rescued, LN319) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound, HEX, or Hemithis compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[1]

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.

Intracranial Orthotopic Xenograft Model

The in vivo efficacy of this compound is evaluated in an orthotopic mouse model of glioblastoma:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.[1]

-

Cell Implantation: ENO1-deleted human glioblastoma cells (e.g., D423) are stereotactically injected into the brain of the mice.[1]

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using magnetic resonance imaging (MRI).[1]

-

Drug Administration: Once tumors are established, mice are treated with this compound, HEX, or a vehicle control via intravenous (IV) and/or intraperitoneal (IP) injections at specified doses and schedules.[1]

-

Endpoint Analysis: Tumor volume is measured over time. At the end of the study, animals are euthanized, and brains are collected for further analysis, such as histology and metabolomics.[1]

Polar Metabolomic Profiling

To understand the metabolic effects of this compound, polar metabolomic profiling is performed:

-

Sample Collection: Cells or tumor tissues are treated with this compound or vehicle control. Samples are then flash-frozen to quench metabolic activity.[4]

-

Metabolite Extraction: Polar metabolites are extracted from the samples using a cold solvent mixture, typically 80% methanol.[4]

-

LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography (LC) and analyzed by mass spectrometry (MS) to identify and quantify the different metabolites.[4]

-

Data Analysis: The resulting data is processed to identify metabolites that are significantly altered by this compound treatment. This often involves pathway analysis to understand the broader impact on cellular metabolism.[4]

Experimental Workflow

The following diagram illustrates a general preclinical workflow for the evaluation of a targeted therapy like this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising targeted therapeutic agent that leverages the concept of collateral lethality to selectively eliminate cancer cells with ENO1 deletions. Its design as a cell-permeable prodrug allows for effective intracellular delivery of the active enolase inhibitor, HEX. Preclinical data have demonstrated its potent and selective anti-cancer activity both in vitro and in vivo. Further research and development of this compound and similar strategies hold the potential to expand the arsenal of precision medicines for genetically defined cancers.

References

- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling Collateral Lethality: A Technical Guide to Pomhex, a Novel Enolase Inhibitor

For Immediate Release

This whitepaper provides an in-depth technical overview of Pomhex, a first-in-class small molecule inhibitor that leverages the concept of collateral lethality for the targeted treatment of cancers with a specific genetic vulnerability. This document is intended for researchers, scientists, and drug development professionals interested in the cutting-edge of precision oncology. Herein, we detail the mechanism of action of this compound, present key preclinical data, outline experimental methodologies, and visualize the core concepts and pathways.

The Principle of Collateral Lethality

Collateral lethality is a therapeutic strategy that exploits the homozygous deletion of a non-essential gene that is chromosomally adjacent to a tumor suppressor gene.[1][2] In many cancers, such as glioblastoma, the tumor suppressor gene on chromosome 1p36 is deleted. This deletion event often includes the neighboring ENO1 gene, which codes for the glycolytic enzyme enolase 1.[3][4]

Normal cells express two redundant enolase isoforms, ENO1 and ENO2, which catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the penultimate step of glycolysis.[3][5] Due to the collateral deletion of ENO1, certain cancer cells become entirely dependent on ENO2 for their glycolytic flux, which is often elevated in tumors to fuel their rapid growth.[5][6][7] This creates a specific vulnerability, whereby the inhibition of ENO2 can selectively kill ENO1-deleted cancer cells while sparing normal cells that retain functional ENO1.[7][8]

This compound: A Prodrug Targeting ENO2

This compound is a cell-permeable prodrug of HEX, a potent and selective inhibitor of the enolase enzyme with a preference for the ENO2 isoform.[2][6][7][9] this compound itself is biologically inactive but is metabolized intracellularly into the active compound HEX.[2][7][9] This prodrug strategy enhances the cellular uptake of the inhibitor.[3]

Mechanism of Action and Bioactivation

The mechanism of this compound relies on its intracellular conversion to HEX, which then competitively inhibits the ENO2 enzyme.[3][6] This inhibition blocks the glycolytic pathway, leading to a depletion of downstream metabolites crucial for energy production and anabolism, ultimately inducing cell death in ENO1-deleted cancer cells.[6][8]

Quantitative Data Summary

The preclinical efficacy of this compound and its active form, HEX, has been demonstrated in various in vitro and in vivo models. The data highlights the high potency and selectivity of these compounds against cancer cells with homozygous ENO1 deletion.

In Vitro Potency of this compound and HEX

| Cell Line | ENO1 Status | Compound | IC50 |

| D423 | Deleted (-/-) | This compound | ~30 nM[7] |

| D423 | Deleted (-/-) | HEX | ~1.3 µM[3] |

| Gli56 | Deleted (-/-) | This compound | 0.03 - 0.09 µM[3] |

| D423 ENO1 | Rescued (+/+) | This compound | >1.5 µM[7] |

| LN319 | Wild-Type (+/+) | This compound | >1.5 µM[7] |

In Vivo Efficacy of this compound and HEX

| Animal Model | Treatment | Dosage | Outcome |

| Intracranial Orthotopic ENO1-deleted Tumors (Mice) | This compound | 10 mg/kg IV/IP | Tumor eradication in a subset of mice.[6] |

| Intracranial Orthotopic ENO1-deleted Tumors (Mice) | HEX | 150 mg/kg IV | Near complete tumor growth suppression.[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Cell Viability Assays

-

Cell Lines: ENO1-deleted human glioblastoma cell lines (e.g., D423, Gli56) and ENO1-wild-type or isogenically rescued control cell lines (e.g., LN319, D423 ENO1).

-

Treatment: Cells are seeded in multi-well plates and treated with a dose range of this compound or HEX for a specified duration (e.g., 5-14 days).

-

Readout: Cell viability is assessed using methods such as crystal violet staining, MTT, or SRB assays to determine the IC50 values.[1][3]

Glycolysis Inhibition Assays

-

Method: Extracellular Acidification Rate (ECAR) is measured using a Seahorse XF Analyzer.

-

Procedure: Cells are treated with the inhibitor, and the rate of lactate extrusion, a proxy for glycolysis, is monitored in real-time. A dose-dependent decrease in ECAR indicates glycolysis inhibition.[6]

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: ENO1-deleted human glioblastoma cells are stereotactically implanted into the brains of the mice to establish intracranial orthotopic tumors.[6]

-

Treatment: Once tumors are established (confirmed by MRI), mice are treated with this compound, HEX, or a vehicle control via intravenous (IV) or intraperitoneal (IP) injections.[6]

-

Monitoring and Endpoint: Tumor growth is monitored by MRI. The primary endpoints are tumor growth inhibition and overall survival.[6]

Signaling Pathways and Metabolic Consequences

The inhibition of ENO2 by HEX in ENO1-deleted cells has profound effects on cellular metabolism. The blockade of glycolysis leads to an accumulation of upstream metabolites and a depletion of downstream metabolites, including those that feed into the TCA cycle for anaplerosis.[3] This metabolic crisis triggers cellular stress and apoptosis.

Conclusion

This compound represents a promising therapeutic agent that validates the collateral lethality approach in precision oncology.[3] Its ability to selectively target a metabolic vulnerability created by a specific genomic deletion in cancer cells offers a clear therapeutic window. The robust preclinical data underscore the potential of this compound for further development and clinical translation for the treatment of ENO1-deleted cancers, including glioblastoma, a disease with limited treatment options.[7]

References

- 1. openworks.mdanderson.org [openworks.mdanderson.org]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]

- 9. news-medical.net [news-medical.net]

Whitepaper: The Significance of Enolase Inhibition in Cancer Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enolase 1 (ENO1), a key glycolytic enzyme, is frequently overexpressed in a multitude of cancers and is associated with aggressive tumor phenotypes and poor prognosis.[1] While its canonical role is to catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in glycolysis, ENO1 also exhibits non-glycolytic or "moonlighting" functions that are critical to cancer progression.[2][3] These include acting as a surface plasminogen receptor to facilitate cell invasion and metastasis, and modulating key oncogenic signaling pathways.[3][4] This dual functionality makes ENO1 an attractive and strategic target for anticancer therapy. This technical guide provides an in-depth overview of the role of ENO1 in oncology, summarizes the current landscape of ENO1 inhibitors, presents detailed experimental protocols for their evaluation, and visualizes the complex signaling networks in which ENO1 participates.

Introduction: Enolase as a Dual-Function Oncogenic Driver

Cancer cells exhibit profound metabolic reprogramming, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[4] This metabolic shift provides the necessary energy and anabolic precursors for rapid cell proliferation.[5][6] Alpha-enolase (ENO1) is a critical metalloenzyme in the glycolytic pathway, responsible for the second to last step: the conversion of 2-phosphoglycerate (2-PGA) to the high-energy precursor phosphoenolpyruvate (PEP).[3][4][7]

Beyond this fundamental metabolic role, ENO1 is a quintessential "moonlighting" protein, performing distinct functions depending on its subcellular localization.[8][9] In the cytoplasm, it fuels the Warburg effect.[10] When translocated to the cell surface, it acts as a plasminogen receptor, promoting the degradation of the extracellular matrix (ECM) and thereby facilitating cancer cell invasion and metastasis.[3][4][10] In the nucleus, an alternative translation product of the ENO1 gene, c-myc promoter-binding protein (MBP-1), acts as a tumor suppressor by repressing c-myc transcription.[3][6] Given its overexpression in many cancers and its multifaceted roles in promoting tumor growth, chemoresistance, and metastasis, targeting ENO1 has emerged as a promising therapeutic strategy.[3][4][11]

The Glycolytic Role of ENO1 in Cancer

The heightened glycolytic flux in cancer cells necessitates the upregulation of glycolytic enzymes, including ENO1.[6] This overexpression is a common feature across more than 10 types of human cancer.[2] By catalyzing the dehydration of 2-PGA to PEP, ENO1 is pivotal for maintaining the high rate of ATP production and the supply of biosynthetic intermediates required for sustained cancer cell proliferation.[5][12] Inhibition of this enzymatic activity is a primary strategy for anticancer drug development, aiming to disrupt the energy supply of tumor cells.[13]

Moonlighting Functions: Beyond Glycolysis

ENO1's significance in cancer extends far beyond its metabolic function. Its ability to perform non-glycolytic roles is a key contributor to tumor aggressiveness.

Plasminogen Receptor and Invasion

When localized on the cell surface, ENO1 functions as a receptor for plasminogen.[3][9] This interaction facilitates the conversion of plasminogen to plasmin, a serine protease that degrades ECM proteins and activates matrix metalloproteinases.[3][6] This cascade is a major driver of cancer cell migration, invasion, and metastasis.[3][6]

Modulation of Oncogenic Signaling Pathways

ENO1 is deeply integrated with several key oncogenic signaling pathways, acting as a modulator of cell growth, proliferation, and survival.[2]

-

PI3K/AKT Pathway: ENO1 can activate the FAK/PI3K/AKT signaling cascade.[14] This activation promotes glycolysis, cell cycle progression, and the epithelial-mesenchymal transition (EMT), which is crucial for metastasis.[14]

-

AMPK/mTOR Pathway: In colorectal cancer, ENO1 has been shown to promote tumorigenesis and metastasis by inhibiting the phosphorylation of AMP-activated protein kinase (AMPKα) while increasing the phosphorylation of mTOR.[2]

-

Wnt/β-catenin Pathway: ENO1 can upregulate β-catenin and its downstream target, cyclin D1, thereby promoting cell growth and proliferation in bladder cancer.[2]

-

Choline Metabolism: In a novel moonlighting role, ENO1 interacts with and stabilizes choline kinase α (CHKα) by preventing its ubiquitination and degradation.[11][15] This enhances choline phospholipid metabolism, contributing to brain tumor growth.[11][16]

Therapeutic Strategies: Enolase Inhibitors

The central role of enolase in both metabolism and oncogenic signaling makes it a compelling therapeutic target.[2][11] Several small molecule inhibitors have been developed, ranging from broad-spectrum pan-enolase inhibitors to isoform-specific compounds.[5]

A particularly innovative strategy is "collateral lethality," which targets cancers with a homozygous deletion of the ENO1 gene.[17] These tumors become solely dependent on the redundant paralogue, ENO2.[17][18] Specific inhibition of ENO2 in this context selectively kills cancer cells while sparing normal tissues where ENO1 is present, offering a potentially wide therapeutic window.[17][19]

Quantitative Data on Enolase Inhibitors

The efficacy of various enolase inhibitors has been quantified in numerous studies. The table below summarizes key data for prominent compounds.

| Inhibitor | Target Specificity | Efficacy Metric | Value | Cancer Type/Model | Reference |

| PhAH | Pan-Enolase | Ki | pM range | N/A | [20] |

| SF-2312 | Pan-Enolase | Ki | nM range | N/A | [20] |

| ENOblock | ENO1 (non-catalytic) | Cytotoxicity | Effective | Colon Cancer | [2] |

| HEX | ENO2 > ENO1 | IC50 | ~1.1-1.3 µM | ENO1-deleted Glioma | [21] |

| POMHEX | ENO2 > ENO1 | Cytotoxicity | Low nM range | ENO1-deleted Glioma | [17][19] |

| SU212 | ENO1 (non-allosteric) | Efficacy | Restrains tumor progression | Triple-Negative Breast Cancer | [22] |

Experimental Protocols & Workflows

Evaluating the efficacy of enolase inhibitors requires a standardized set of biochemical and cell-based assays.

Protocol: Fluorometric Enolase Activity Assay

This protocol measures enolase activity by monitoring the decrease in NADH fluorescence in a coupled enzymatic reaction.[23][24]

1. Reagent Preparation:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease inhibitors.

-

Reaction Buffer A (without substrate): 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 150 mM KCl, 0.2 mM NADH, 2 units/mL pyruvate kinase, 2 units/mL lactate dehydrogenase.

-

Reaction Buffer B (with substrate): Reaction Buffer A containing 4.5 mM 2-phosphoglycerate (2-PGA).

2. Sample Preparation:

-

Culture mammalian cells to ~90% confluency.[23]

-

Wash cells once with PBS, then add 0.5 mL of ice-cold Lysis Buffer.[23]

-

Scrape cells, transfer to a microfuge tube, and sonicate to lyse.[23]

-

Clarify the lysate by centrifuging at 20,000 x g for 30 minutes at 4°C.[23]

-

Determine the protein concentration of the supernatant using a Bradford assay.[23]

3. Assay Procedure:

-

In a 96-well black, clear-bottom plate, add 100 µL of cell lysate (e.g., 10-50 µg total protein) pre-diluted in Reaction Buffer A.

-

Include a negative control well with 100 µL of Reaction Buffer A only.[23]

-

To measure inhibition, pre-incubate lysates with various concentrations of the test inhibitor.

-

Initiate the reaction by adding 100 µL of Reaction Buffer B to all wells using a multichannel pipette.[23]

-

Immediately begin reading the plate in a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).[23]

-

Record fluorescence readings every 30 seconds for 15-30 minutes.[23]

4. Data Analysis:

-

Calculate the rate of reaction (slope) of the time-dependent decrease in NADH fluorescence for each well.

-

Subtract the slope of the negative control from all sample slopes to correct for background.[23]

-

Express enolase activity relative to the vehicle control and normalize to the amount of protein loaded.

Protocol: Cell Viability (SRB) Assay

This protocol assesses the cytotoxic effect of enolase inhibitors on cancer cell lines.

1. Cell Plating:

-

Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells/well.

-

Allow cells to adhere and grow for 24 hours.

2. Compound Treatment:

-

Prepare serial dilutions of the enolase inhibitor in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.

-

Incubate the plate for 72-120 hours.

3. Cell Fixation and Staining:

-

Gently remove the medium and fix the cells by adding 100 µL of 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. Air dry the plate.

4. Measurement:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Shake the plate for 5-10 minutes on a shaker.

-

Read the absorbance at 510 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

Enolase 1 stands at the crossroads of cancer metabolism and oncogenic signaling, making its inhibition a highly strategic approach for cancer therapy.[1][2] Its dual roles in fueling glycolysis and promoting metastasis present a unique opportunity to simultaneously attack multiple hallmarks of cancer.[1][3] The development of isoform-specific inhibitors, particularly for ENO2 in the context of ENO1-deleted cancers, exemplifies a precision medicine approach that holds significant promise.[17][19]

Future efforts should focus on developing inhibitors with improved pharmacological properties and high selectivity to minimize off-target effects.[5] Furthermore, exploring the synergistic potential of enolase inhibitors with other treatments, such as conventional chemotherapy, radiation, or immunotherapy, could lead to more durable clinical responses.[13][22] As our understanding of the complex, moonlighting functions of ENO1 continues to grow, so too will our ability to rationally design novel therapeutics that effectively target this critical oncogenic driver.

References

- 1. Alpha-Enolase: Emerging Tumor-Associated Antigen, Cancer Biomarker, and Oncotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enolase 1, a Moonlighting Protein, as a Potential Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENO1 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. oaepublish.com [oaepublish.com]

- 7. Measurement of enolase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Beyond ENO1, emerging roles and targeting strategies of other enolases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. What are ENO1 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Alpha-enolase promotes cell glycolysis, growth, migration, and invasion in non-small cell lung cancer through FAK-mediated PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The moonlighting function of glycolytic enzyme enolase-1 promotes choline phospholipid metabolism and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reddit.com [reddit.com]

- 19. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In silico-based identification of human α-enolase inhibitors to block cancer cell growth metabolically - PMC [pmc.ncbi.nlm.nih.gov]

- 21. openworks.mdanderson.org [openworks.mdanderson.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]

- 24. researchgate.net [researchgate.net]

Unlocking a New Therapeutic Avenue: A Technical Guide to the

Oncological Potential of Pomhex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant metabolic landscape of cancer cells presents a compelling target for therapeutic intervention. One of the most prominent metabolic alterations in cancer is the upregulation of glycolysis. However, the ubiquitous nature of this pathway in healthy tissues has posed a significant challenge to the development of safe and effective glycolysis inhibitors. This technical guide explores the therapeutic potential of this compound, a novel small-molecule enolase inhibitor, in the context of precision oncology. This compound leverages the concept of collateral lethality to selectively target cancer cells harboring a specific genetic deletion, ENO1, while sparing normal cells. This document provides an in-depth overview of the mechanism of action of this compound, a summary of key preclinical data, detailed experimental protocols from foundational studies, and visualizations of the associated biological pathways and experimental workflows.

Introduction: The Collateral Lethality Strategy

Many cancers, including glioblastoma, exhibit a homozygous deletion of the ENO1 gene, which encodes the glycolytic enzyme enolase 1.[1][2] This deletion often occurs as a passenger event due to the gene's proximity to the 1p36 tumor suppressor locus.[1] Normal cells express both ENO1 and its paralog, ENO2, which are functionally redundant. However, ENO1-deleted cancer cells become solely reliant on ENO2 to maintain glycolytic flux, creating a specific vulnerability.[1][2][3]

This dependency forms the basis of a therapeutic strategy known as collateral lethality. By inhibiting the remaining enolase paralog, ENO2, it is possible to selectively induce a metabolic crisis and subsequent cell death in ENO1-deleted cancer cells, while leaving healthy, ENO1-intact cells largely unaffected.[1][4]

This compound: A Prodrug Approach to Targeting ENO2

This compound is a cell-permeable pivaloyloxymethyl (POM) prodrug of HEX, a potent and selective inhibitor of ENO2.[1][5] The active compound, HEX, is a phosphonate that has limited cell permeability. The addition of the POM groups masks the negative charge of the phosphonate, facilitating its passive diffusion across the cell membrane.[1]

Once inside the cell, the POM groups are cleaved by intracellular carboxylesterases and phosphodiesterases, releasing the active inhibitor, HEX.[1] This prodrug strategy significantly enhances the cellular potency of the enolase inhibitor.[1]

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potent and selective anti-cancer activity of this compound in ENO1-deleted cancer models, particularly glioblastoma.

In Vitro Studies

In cell culture, this compound exhibits low nanomolar potency against ENO1-deleted glioma cell lines, while ENO1-wildtype and ENO1-rescued isogenic control cells are significantly less sensitive.[1] Treatment of ENO1-deleted cells with this compound leads to the inhibition of glycolysis, induction of energy stress, decreased proliferation, and ultimately, apoptosis.[1]

In Vivo Studies

In orthotopic intracranial xenograft models of ENO1-deleted glioblastoma, systemic administration of this compound resulted in significant tumor growth inhibition and, in some cases, complete tumor eradication.[1][6] These in vivo studies provide strong proof-of-principle for the therapeutic potential of this compound in treating ENO1-deleted cancers.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound and HEX in Glioma Cell Lines [1]

| Cell Line | ENO1 Status | Compound | IC50 |

| D423 | Homozygous Deletion | This compound | ~30 nM |

| D423 | Homozygous Deletion | HEX | ~1.3 µM |

| D423 ENO1 (rescued) | Wildtype (isogenic control) | This compound | >1.5 µM |

| D423 ENO1 (rescued) | Wildtype (isogenic control) | HEX | >300 µM |

| LN319 | Wildtype | This compound | >1.5 µM |

| LN319 | Wildtype | HEX | >300 µM |

| Gli56 | Homozygous Deletion | This compound | Confirmed selective sensitivity |

Table 2: In Vivo Efficacy of this compound and HEX in an Orthotopic ENO1-Deleted Glioma Model (D423 cells) [1]

| Treatment Group | Dosing Regimen | Outcome |

| Vehicle Control | - | Progressive tumor growth |

| This compound | 10 mg/kg (IV + IP), daily for 1 week | Statistically significant tumor growth attenuation |

| HEX | 150 mg/kg (IV + IP), daily for 1 week | Statistically significant tumor growth attenuation |

| This compound (long-term) | Not specified | 3 out of 5 mice showed complete tumor eradication |

| HEX (long-term) | Not specified | 1 out of 6 mice showed complete tumor eradication |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the evaluation of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the foundational preclinical studies of this compound.[1]

Cell Lines and Culture Conditions

-

Cell Lines:

-

ENO1-deleted: D423-MG (glioblastoma), Gli56 (glioblastoma)

-

ENO1-wildtype: LN319 (glioblastoma)

-

Isogenic control: D423 ENO1-rescued

-

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 4.5 g/L glucose, 110 mg/L pyruvate, 584 mg/L glutamine, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.1% Amphotericin B.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cell Viability Assay

-

Seed cells in 96-well plates at a density of approximately 15% confluence.

-

Allow cells to attach for 24 hours.

-

Replace the medium with fresh medium containing a 2-fold serial dilution of this compound or HEX. Include vehicle-only controls.

-

Incubate the plates for 6-7 days.

-

Wash the plates with Phosphate Buffered Saline (PBS).

-

Fix the cells with 10% formalin.

-

Stain the fixed cells with 0.1% crystal violet.

-

Extract the crystal violet with acetic acid.

-

Quantify the absorbance at 595 nm using a plate reader.

-

Express cell densities relative to the vehicle-only control wells to determine IC50 values.

Western Blot Analysis

-

Treat ENO1-deleted (D423), ENO1-rescued (D423 ENO1), and ENO1-wildtype (LN319) glioma cells with varying concentrations of this compound for 72 hours.

-

Harvest the cells and prepare protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies and dilutions were used in the foundational study:

-

Phospho-NDRG1 (T346)

-

Phospho-c-Jun (S73)

-

Phospho-Histone H3

-

PLK1

-

Cleaved Caspase-3

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Intracranial Xenograft Model

-

Animal Model: Nude (Foxn1nu/nu) immunocompromised mice.

-

Cell Implantation:

-

Harvest ENO1-deleted D423 glioma cells during logarithmic growth phase.

-

Resuspend the cells in sterile PBS.

-

Stereotactically implant the cells into the left ventricle area of the mice.

-

-

Tumor Monitoring:

-

Monitor tumor growth using T2-weighted Magnetic Resonance Imaging (MRI) starting 20-30 days post-implantation.

-

-

Treatment:

-

Once tumors are detectable by MRI, randomize the mice into treatment and control groups.

-

Administer this compound (10 mg/kg), HEX (150 mg/kg), or vehicle control daily via a combination of intravenous (IV) and intraperitoneal (IP) injections.

-

-

Efficacy Evaluation:

-

Measure tumor volumes via T2-MRI at regular intervals.

-

For long-term studies, monitor for signs of tumor progression and survival.

-

At the study endpoint, sacrifice the mice and harvest tumors and other tissues for pharmacodynamic and biochemical analyses.

-

Metabolomic Analysis

-

Treat glioma cells with varying concentrations of this compound for 72 hours.

-

Extract polar metabolites from the cells using 80% cold methanol.

-

Analyze the metabolite extracts by mass spectrometry to determine the relative abundance of key metabolites in glycolysis and associated pathways.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that exemplifies the power of a collateral lethality approach in precision oncology. Its potent and selective activity against ENO1-deleted cancer cells in preclinical models provides a strong rationale for its further development. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with ENO1-deleted malignancies, such as glioblastoma, liver cancer, and bile duct cancer.[2] Additionally, exploring the potential of this compound in combination with other targeted therapies or standard-of-care treatments may lead to even more effective therapeutic strategies. The continued investigation of this compound and other agents targeting metabolic vulnerabilities holds the key to unlocking new and impactful treatments for a range of cancers.

References

- 1. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers [hero.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pomhex in In-Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomhex is a novel, cell-permeable small molecule inhibitor that serves as a prodrug for HEX, a potent inhibitor of the glycolytic enzyme enolase. It demonstrates significant promise in the targeted therapy of cancers harboring a specific genetic vulnerability: the homozygous deletion of the ENO1 gene. This application note provides detailed protocols for utilizing this compound in in-vitro cancer cell line studies to assess its efficacy and mechanism of action.

Mechanism of Action: In normal cells, two enolase isoforms, ENO1 and ENO2, are expressed and can compensate for each other. However, some cancers, such as glioblastoma, exhibit a homozygous deletion of the ENO1 gene, making them solely reliant on ENO2 for glycolysis and survival.[1][2] this compound is bioactivated intracellularly to HEX, which selectively inhibits ENO2. This targeted inhibition of glycolysis in ENO1-deleted cancer cells leads to energy depletion, cell growth inhibition, and ultimately, apoptosis, a concept known as collateral lethality.[3][4]

Data Presentation

Table 1: In-Vitro Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | ENO1 Status | IC50 (nM) | Reference |

| D423 | Glioblastoma | Homozygous Deletion | ~30-35 | [3][5] |

| Gli56 | Glioblastoma | Homozygous Deletion | ~30-90 | |

| GSC296 | Glioblastoma Stem Cell | Homozygous Deletion | Sensitive | |

| D423 ENO1 | Glioblastoma (Isogenic Rescue) | Wild Type (Rescued) | >1500 | [3] |

| LN319 | Glioblastoma | Wild Type | >1500 | [3] |

| SNU-423 | Hepatocellular Carcinoma | Wild Type | ~750 | [3] |

| SNU-398 | Hepatocellular Carcinoma | Wild Type | ~750 | [3] |

| SK-HEP-1 | Hepatocellular Carcinoma | Wild Type | ~750 | [3] |

Table 2: Summary of this compound Effects on Cellular Processes

| Parameter | Cell Line (ENO1 Status) | Effect of this compound Treatment | Key Findings | Reference |

| Glycolysis | D423 (Deleted) | Inhibition | Significant reduction in glycolytic flux. | [3] |

| D423 ENO1 (Rescued) | Minimal Effect | Glycolytic flux maintained. | [3] | |

| Cell Viability | D423, Gli56 (Deleted) | Decreased | Potent and selective killing of ENO1-deleted cells. | [3] |

| LN319 (Wild Type) | Minimal Effect | High tolerance to this compound. | ||

| Apoptosis | D423 (Deleted) | Increased | Induction of apoptosis confirmed by increased cleaved caspase-3. | [3] |

| Cell Proliferation | D423 (Deleted) | Decreased | Inhibition of proliferation markers (e.g., phosphorylated Histone H3). | [3] |

| Energy Stress | D423 (Deleted) | Increased | Upregulation of stress response markers. | [3] |

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

ENO1-deleted and ENO1-wildtype cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Incubate the plate for 72 hours to 5 days, depending on the cell line's doubling time.[3]

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. For MTT, add 10 µL of MTT reagent and incubate for 2-4 hours, followed by the addition of 100 µL of solubilization solution and incubation overnight.

-

Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

ENO1-deleted and ENO1-wildtype cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at concentrations around the IC50 and 2x IC50 for 48-72 hours. Include a vehicle control.

-

Harvest both adherent and floating cells. Centrifuge the cell suspension.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis

This protocol is for detecting changes in protein expression related to apoptosis and cell stress.

Materials:

-

ENO1-deleted and ENO1-wildtype cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p-Histone H3, anti-ENO1, anti-actin or -tubulin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Caption: Mechanism of this compound bioactivation and action.

Caption: General experimental workflow for this compound studies.

Caption: Glycolysis pathway showing the point of inhibition by HEX.

References

- 1. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Preclinical Research of Pomhex

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical use of Pomhex, a cell-permeable prodrug of the enolase inhibitor HEX. This compound demonstrates significant potential in the targeted treatment of cancers with a homozygous deletion of the ENO1 gene, a therapeutic strategy known as collateral lethality.[1][2][3][4] This document outlines the mechanism of action, provides detailed protocols for in vitro and in vivo studies, and summarizes key dosage and administration data.

Mechanism of Action

This compound is a pivaloyloxymethyl (POM) prodrug of HEX, designed to enhance cell permeability.[1][5] Once inside the cell, this compound is hydrolyzed by intracellular carboxylesterases and phosphodiesterases to release its active form, HEX.[1][6] HEX is a competitive inhibitor of the glycolytic enzyme enolase, with a notable preference for the ENO2 isoform over ENO1.[1][5][7]

In many cancers, such as glioblastoma, a homozygous deletion of the ENO1 gene occurs as a passenger deletion along with a nearby tumor suppressor gene.[1][2][3] These cancer cells become solely reliant on the ENO2 isoform for glycolysis, a critical pathway for energy production and anabolic support in rapidly proliferating cells.[1][2][3] By selectively inhibiting ENO2, this compound disrupts glycolysis in ENO1-deleted cancer cells, leading to energy stress, inhibition of cell proliferation, and induction of apoptosis.[1] Normal cells, which retain at least one copy of the ENO1 gene, are minimally affected, providing a wide therapeutic window.[1][2][3]

Signaling Pathway

The inhibition of ENO2 by HEX, the active metabolite of this compound, blocks the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway.[5][7] This leads to a depletion of downstream metabolites and a reduction in ATP production. The resulting energy stress can trigger apoptotic pathways, marked by an increase in cleaved caspase-3.[1] Concurrently, the inhibition of proliferation is observed through the reduction of markers like phospho-Histone H3.[1] While the direct upstream signaling is centered on metabolic disruption, downstream effects on pathways like AKT and ERK1/2 have been implicated in the broader context of ENO2 signaling in cancer.[8]

Mechanism of action of this compound in ENO1-deleted cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

| Cell Line | ENO1 Status | IC50 (approx.) | Reference |

| D423 | Deleted | ~30 nM | [1] |

| Gli56 | Deleted | Not specified | [1] |

| D423 ENO1 (rescued) | Wild-type (isogenic) | >1.5 µM | [1] |

| LN319 | Wild-type | >1.5 µM | [1] |

Table 2: In Vivo Dosage and Administration of this compound in Mice

| Route of Administration | Dosage | Vehicle/Formulation | Species | Study Type | Reference |

| Intravenous (IV) | 10 mg/kg/day | 2% DMSO/PBS | Mouse | Efficacy & Toxicology | [1][9] |

| Intraperitoneal (IP) | 10 mg/kg/day | Not specified | Mouse | Efficacy | [1] |

| Intravenous (IV) | 40 mg/kg | 2% DMSO/PBS | Mouse | Pharmacokinetics (PK) | [9] |

| Intraperitoneal (IP) | 100 mg/kg | 20% sulfobutylether-β-cyclodextrin in water | Mouse | Pharmacokinetics (PK) | [9] |

| Oral (PO) | 200 mg/kg | Not specified | Mouse | Pharmacokinetics (PK) | [9] |

Table 3: Tolerability of this compound in Mice

| Route of Administration | Maximum Tolerated Dose (Single) | Chronic Tolerated Dose | Adverse Effects at Higher Doses | Reference |

| Intravenous (IV) | 30 mg/kg | 10 mg/kg/day | Loss of body weight and subcutaneous fat (reversible) | [1] |

Experimental Protocols

In Vitro Cell-Based Assays

1. Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines with different ENO1 statuses.

-

Materials:

-

ENO1-deleted (e.g., D423, Gli56) and ENO1-wild-type (e.g., LN319) or isogenic rescued (e.g., D423 ENO1) glioma cell lines.[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (dissolved in DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

Plate reader for luminescence.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 nM to 10 µM is recommended. Include a vehicle control (DMSO).

-

Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

2. Western Blot for Apoptosis and Proliferation Markers

This protocol is used to assess the effect of this compound on key signaling proteins involved in apoptosis and cell proliferation.

-

Materials:

-

ENO1-deleted and ENO1-wild-type/rescued cells.

-

This compound.

-

6-well plates.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against: Cleaved Caspase-3, phospho-Histone H3, and a loading control (e.g., β-actin or GAPDH).[1]

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of this compound (e.g., 15 nM, 180 nM, 720 nM) and a vehicle control for 72 hours.[1]

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

In Vivo Studies

1. Orthotopic Xenograft Model for Efficacy Studies

This protocol describes the establishment of an intracranial tumor model to evaluate the anti-neoplastic activity of this compound.

-

Materials:

-

Immunocompromised mice (e.g., nude mice).[1]

-

ENO1-deleted glioma cells (e.g., D423) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.

-

Stereotactic injection apparatus.

-

This compound formulation (e.g., 10 mg/kg in 2% DMSO/PBS for IV/IP injection).[1][9]

-

Imaging system (e.g., MRI or bioluminescence imaging).

-

-

Procedure:

-

Surgically implant ENO1-deleted glioma cells into the brains of immunocompromised mice using a stereotactic apparatus.

-

Monitor tumor establishment and growth using a non-invasive imaging modality.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg IV and 10 mg/kg IP daily) and a vehicle control to the respective groups.[1]

-

Monitor tumor growth and the general health of the animals (including body weight) regularly.

-

At the end of the study, or when tumors in the control group reach a predetermined size, euthanize the animals and collect the tumors for further analysis (e.g., histology, western blot).

-

Analyze the data to determine the effect of this compound on tumor growth and survival.

-

Workflow for an in vivo efficacy study of this compound.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]

- 3. azolifesciences.com [azolifesciences.com]

- 4. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mediation of PKM2-dependent glycolytic and non-glycolytic pathways by ENO2 in head and neck cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]

Application of Pomhex in Glioblastoma Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A key challenge in GBM therapy is the identification of tumor-specific vulnerabilities that can be exploited for targeted drug development. One such vulnerability arises from the frequent homozygous deletion of the ENO1 gene, which encodes the glycolytic enzyme enolase 1. This genetic alteration makes GBM cells critically dependent on the redundant paralog, ENO2, for glycolysis and survival. This principle, known as collateral lethality, forms the basis for the therapeutic application of Pomhex.[1]

This compound is a cell-permeable small molecule inhibitor of enolase.[1] It is a prodrug that is intracellularly converted to its active form, HEX, which preferentially inhibits ENO2 over ENO1.[2] This selective inhibition leads to a potent and targeted killing of ENO1-deleted glioblastoma cells, while sparing normal cells that retain functional ENO1.[1] Preclinical studies have demonstrated the efficacy of this compound in vitro and in vivo, highlighting its potential as a precision medicine for a genetically defined subset of glioblastoma patients.[1][3]

These application notes provide a comprehensive overview of the use of this compound in glioblastoma research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments.

Mechanism of Action: Collateral Lethality in ENO1-Deleted Glioblastoma

The therapeutic strategy underpinning this compound relies on the concept of collateral lethality. In a significant portion of glioblastomas, the ENO1 gene is homozygously deleted as a "passenger" event along with a nearby tumor suppressor gene on chromosome 1p36.[3] Normal cells express both ENO1 and ENO2, which are redundant in their function of converting 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway. However, ENO1-deleted GBM cells are solely reliant on ENO2 to sustain glycolysis, a metabolic pathway crucial for their rapid proliferation.

This compound is designed as a prodrug to enhance cell permeability.[2] Once inside the cell, it is metabolized into HEX, a potent inhibitor of enolase with a preference for the ENO2 isoform.[2] By inhibiting ENO2 in ENO1-deleted GBM cells, this compound effectively shuts down glycolysis, leading to energy stress, inhibition of proliferation, and ultimately, apoptotic cell death.[1][3] This targeted approach provides a therapeutic window, as normal cells with intact ENO1 are significantly less affected by ENO2 inhibition.[3]

References

Application Notes and Protocols: Techniques for Assessing Pomhex Efficacy in Laboratory Settings

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide detailed protocols for assessing the efficacy of Pomhex, a novel, potent, and selective small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). By binding to the BH3-binding groove of Bcl-2, this compound displaces pro-apoptotic proteins, thereby initiating the intrinsic pathway of apoptosis. The following protocols describe in vitro methods to quantify this compound's binding affinity, cellular potency, and mechanism of action in relevant cancer cell lines.

Biochemical Assessment of this compound Activity

The initial evaluation of this compound involves confirming its direct interaction with the Bcl-2 target protein. A fluorescence polarization (FP) competitive binding assay is a robust method for this purpose.

Principle of the Fluorescence Polarization (FP) Assay

This assay measures the ability of this compound to displace a fluorescently labeled peptide (e.g., a BH3-domain peptide) from the BH3-binding groove of recombinant Bcl-2 protein. When the fluorescent peptide is bound to the larger Bcl-2 protein, it tumbles slowly in solution, emitting highly polarized light. When displaced by this compound, the smaller, free-floating peptide tumbles rapidly, resulting in a decrease in fluorescence polarization.

Experimental Protocol: FP Competitive Binding Assay

-

Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20.

-

Recombinant Human Bcl-2 Protein: Prepare a 2X working stock (e.g., 100 nM) in Assay Buffer.

-

Fluorescent BH3 Peptide Probe: Prepare a 2X working stock (e.g., 2 nM) in Assay Buffer.

-

This compound Compound: Prepare a serial dilution series (e.g., from 100 µM to 0.1 nM) in Assay Buffer.

-

-

Assay Procedure:

-

Add 25 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a black, low-volume 384-well plate.

-

Add 25 µL of the 2X Bcl-2 protein solution to each well.

-

Add 50 µL of the 2X fluorescent BH3 peptide probe solution to each well.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units.

-

Plot the mP values against the logarithm of this compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.

-

Expected Data

The results of the FP assay can be summarized to determine the binding affinity (Ki) of this compound for Bcl-2.

| Compound | Target Protein | IC50 (nM) | Ki (nM) |

| This compound | Bcl-2 | 15.2 | 4.8 |

| Control Compound | Bcl-2 | 250.6 | 78.3 |

Table 1: Representative data from a fluorescence polarization competitive binding assay showing the IC50 and calculated Ki values for this compound against recombinant Bcl-2 protein.

Cell-Based Assessment of this compound Efficacy

Following biochemical confirmation, the next step is to evaluate the effect of this compound on cancer cells that depend on Bcl-2 for survival.

Cell Viability and Cytotoxicity Assay

This assay determines the concentration-dependent effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.

Experimental Protocol: CellTiter-Glo® Viability Assay

-

Cell Seeding:

-

Culture a Bcl-2-dependent cancer cell line (e.g., RS4;11) and a negative control cell line.

-

Seed cells into a white, clear-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in culture medium.

-

Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions.

-

Incubate for 72 hours under standard culture conditions.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of this compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

Expected Data

The viability assay provides the EC50, a measure of the compound's potency in a cellular context.

| Cell Line | Bcl-2 Dependence | This compound EC50 (nM) |

| RS4;11 | High | 25.8 |

| H146 | High | 42.1 |

| K562 | Low | >10,000 |

Table 2: Representative EC50 values for this compound in various cancer cell lines. Cell lines with high Bcl-2 dependence show significantly lower EC50 values, indicating sensitivity to this compound.

Mechanistic Confirmation: Apoptosis Induction

To confirm that this compound induces cell death via apoptosis as expected from a Bcl-2 inhibitor, two key assays are recommended: Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity measurement.

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

-

Cell Treatment:

-

Seed a sensitive cell line (e.g., RS4;11) in a 6-well plate and treat with this compound at 1X, 5X, and 10X its EC50 value for 24 hours. Include a vehicle control.

-

-

Cell Staining:

-

Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Identify cell populations:

-

Viable: Annexin V-negative / PI-negative

-

Early Apoptotic: Annexin V-positive / PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

-

-

Experimental Protocol: Caspase-3/7 Activity Assay

-